Cas no 778601-97-1 (2-{(benzyloxy)carbonylamino}-4H,5H,6H-cyclopentabthiophene-3-carboxylic acid)

2-{(benzyloxy)carbonylamino}-4H,5H,6H-cyclopentabthiophene-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 778601-97-1
- EN300-2251828
- 2-{[(benzyloxy)carbonyl]amino}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid
- 2-{(benzyloxy)carbonylamino}-4H,5H,6H-cyclopentabthiophene-3-carboxylic acid
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- インチ: 1S/C16H15NO4S/c18-15(19)13-11-7-4-8-12(11)22-14(13)17-16(20)21-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,17,20)(H,18,19)
- InChIKey: XYJYYLILWDRJJE-UHFFFAOYSA-N
- ほほえんだ: S1C(=C(C(=O)O)C2=C1CCC2)NC(=O)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 317.07217913g/mol
- どういたいしつりょう: 317.07217913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 424
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 104Ų
- 疎水性パラメータ計算基準値(XlogP): 3.8
2-{(benzyloxy)carbonylamino}-4H,5H,6H-cyclopentabthiophene-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2251828-5.0g |
2-{[(benzyloxy)carbonyl]amino}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid |
778601-97-1 | 95% | 5.0g |
$1572.0 | 2024-06-20 | |
Enamine | EN300-2251828-2.5g |
2-{[(benzyloxy)carbonyl]amino}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid |
778601-97-1 | 95% | 2.5g |
$1063.0 | 2024-06-20 | |
Enamine | EN300-2251828-1.0g |
2-{[(benzyloxy)carbonyl]amino}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid |
778601-97-1 | 95% | 1.0g |
$541.0 | 2024-06-20 | |
Enamine | EN300-2251828-0.5g |
2-{[(benzyloxy)carbonyl]amino}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid |
778601-97-1 | 95% | 0.5g |
$520.0 | 2024-06-20 | |
Enamine | EN300-2251828-10.0g |
2-{[(benzyloxy)carbonyl]amino}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid |
778601-97-1 | 95% | 10.0g |
$2331.0 | 2024-06-20 | |
Enamine | EN300-2251828-0.25g |
2-{[(benzyloxy)carbonyl]amino}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid |
778601-97-1 | 95% | 0.25g |
$498.0 | 2024-06-20 | |
Enamine | EN300-2251828-10g |
2-{[(benzyloxy)carbonyl]amino}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid |
778601-97-1 | 10g |
$2331.0 | 2023-09-15 | ||
Enamine | EN300-2251828-5g |
2-{[(benzyloxy)carbonyl]amino}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid |
778601-97-1 | 5g |
$1572.0 | 2023-09-15 | ||
Enamine | EN300-2251828-0.1g |
2-{[(benzyloxy)carbonyl]amino}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid |
778601-97-1 | 95% | 0.1g |
$476.0 | 2024-06-20 | |
Enamine | EN300-2251828-0.05g |
2-{[(benzyloxy)carbonyl]amino}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid |
778601-97-1 | 95% | 0.05g |
$455.0 | 2024-06-20 |
2-{(benzyloxy)carbonylamino}-4H,5H,6H-cyclopentabthiophene-3-carboxylic acid 関連文献
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
2-{(benzyloxy)carbonylamino}-4H,5H,6H-cyclopentabthiophene-3-carboxylic acidに関する追加情報
Introduction to 2-{(benzyloxy)carbonylamino}-4H,5H,6H-cyclopentabthiophene-3-carboxylic acid (CAS No. 778601-97-1)
2-{(benzyloxy)carbonylamino}-4H,5H,6H-cyclopentabthiophene-3-carboxylic acid (CAS No. 778601-97-1) is a unique and structurally complex organic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmaceutical research. This compound belongs to the class of cyclopentabthiophenes, which are known for their remarkable electronic and optical properties. The presence of the (benzyloxy)carbonylamino functional group further enhances its potential applications in various scientific and industrial domains.
The chemical structure of 2-{(benzyloxy)carbonylamino}-4H,5H,6H-cyclopentabthiophene-3-carboxylic acid is characterized by a cyclopentabthiophene core with a carboxylic acid group at the 3-position and a (benzyloxy)carbonylamino substituent at the 2-position. The cyclopentabthiophene moiety is a five-membered ring fused with two thiophene rings, providing a conjugated system that is highly conductive and photoreactive. The carboxylic acid group imparts acidic properties and can participate in various chemical reactions, such as esterification and amidation. The (benzyloxy)carbonylamino group adds further functional versatility, enabling the compound to be used in the synthesis of more complex molecules.
In recent years, there has been a surge of interest in the development of organic semiconductors for use in electronic devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The unique electronic properties of cyclopentabthiophenes, including their high charge carrier mobility and tunable bandgap, make them ideal candidates for these applications. The presence of the (benzyloxy)carbonylamino group in 2-{(benzyloxy)carbonylamino}-4H,5H,6H-cyclopentabthiophene-3-carboxylic acid can influence its electronic behavior, potentially enhancing its performance in these devices.
Beyond its potential in electronics, 2-{(benzyloxy)carbonylamino}-4H,5H,6H-cyclopentabthiophene-3-carboxylic acid has also shown promise in pharmaceutical research. The compound's structural complexity and functional groups make it an attractive starting point for the synthesis of bioactive molecules. Recent studies have explored its use as a scaffold for drug discovery, particularly in the development of small molecule inhibitors for various therapeutic targets. For instance, the carboxylic acid group can be modified to form amides or esters that can interact with specific biological targets, such as enzymes or receptors.
The synthesis of 2-{(benzyloxy)carbonylamino}-4H,5H,6H-cyclopentabthiophene-3-carboxylic acid typically involves multistep reactions that require careful control of reaction conditions to achieve high yields and purity. Common synthetic routes include the coupling of thiophene derivatives with cyclopentadienes followed by functionalization steps to introduce the carboxylic acid and (benzyloxy)carbonylamino groups. Advances in catalytic methods and green chemistry have led to more efficient and environmentally friendly synthetic protocols for this compound.
The characterization of 2-{(benzyloxy)carbonylamino}-4H,5H,6H-cyclopentabthiophene-3-carboxylic acid is crucial for understanding its properties and potential applications. Techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared spectroscopy (IR), and X-ray crystallography are commonly used to confirm its structure and purity. These analytical methods provide detailed insights into the molecular conformation and electronic structure of the compound.
In conclusion, 2-{(benzyloxy)carbonylamino}-4H,5H,6H-cyclopentabthiophene-3-carboxylic acid (CAS No. 778601-97-1) is a versatile compound with significant potential in both materials science and pharmaceutical research. Its unique combination of structural features makes it an attractive candidate for the development of advanced electronic devices and bioactive molecules. Ongoing research continues to uncover new applications and optimize synthetic methods for this intriguing compound.
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